molecular formula C13H13ClN2O B11866399 Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- CAS No. 61938-77-0

Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-

Cat. No.: B11866399
CAS No.: 61938-77-0
M. Wt: 248.71 g/mol
InChI Key: NYQPDIJJSBLPPT-UHFFFAOYSA-N
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Description

Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes an azepine and quinazoline moiety, with a chlorine atom at the 6th position and a tetrahydro configuration at the 7th, 8th, 9th, and 10th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- can be achieved through several synthetic approaches. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the quinazoline ring, followed by further cyclization to form the azepine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced azepinoquinazoline derivatives.

    Substitution: Formation of substituted azepinoquinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Azepino[1,2-a]indoles: These compounds share a similar azepine ring but are fused with an indole moiety instead of a quinazoline.

    Diazepino[1,7-a]indoles: These compounds have a diazepine ring fused with an indole moiety.

    Oxazepino[4,5-a]indoles: These compounds feature an oxazepine ring fused with an indole moiety.

Uniqueness

Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- is unique due to its specific ring fusion and the presence of a chlorine atom at the 6th position.

Properties

CAS No.

61938-77-0

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

6-chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C13H13ClN2O/c14-10-6-3-4-8-16-12(10)15-11-7-2-1-5-9(11)13(16)17/h1-2,5,7,10H,3-4,6,8H2

InChI Key

NYQPDIJJSBLPPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC3=CC=CC=C3C2=O)C(C1)Cl

Origin of Product

United States

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